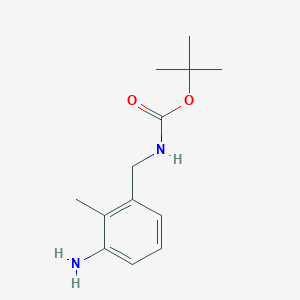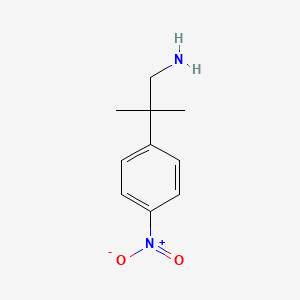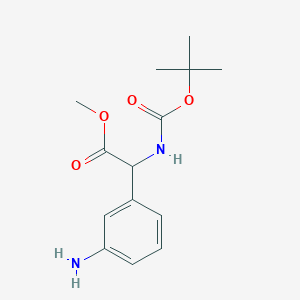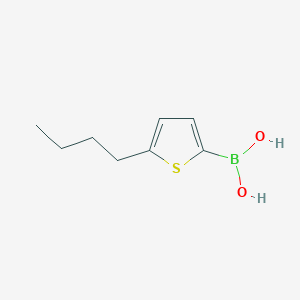
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride
Vue d'ensemble
Description
“Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride” is a chemical compound with the CAS Number: 1802489-57-1 . It has a molecular weight of 255.5 and its linear formula is C6H8BrClN2O2 .
Synthesis Analysis
The synthesis of pyrrole compounds, such as “this compound”, often involves the Paal-Knorr pyrrole condensation . This process involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C6H8BrClN2O2 . The structure can be further analyzed using various spectroscopic techniques.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dry place at room temperature .Applications De Recherche Scientifique
Synthesis Applications
Isoxazole Strategy for Synthesis : A method for synthesizing methyl 5-aminopyrrole-3-carboxylates, which involves a process including "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation", has been developed. This process demonstrates the reactivity of diazo compounds and carbenes, highlighting their potential in creating pyrrole-containing products through intra/intermolecular azo coupling and insertion into CH and OH bonds under photolysis (Galenko et al., 2019).
Pyrrolopyridine Analogs Synthesis : Research has shown the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate. This process is significant for producing compounds with antibacterial properties (Toja et al., 1986).
Chemical Transformation and Reactivity
Transformation into Aminopyrroles : The transformation of 1-pyrroline-2-carboxylic acid derivatives into cis- and trans-configurated amino acids through various chemical reactions has been described. This work is pivotal in understanding the chemical behavior of these compounds (Häusler, 1981).
Azirine Strategy for Aminopyrroles Synthesis : Research discusses the preparation of trifluoromethyl-substituted aminopyrroles using a 2H-azirine ring expansion strategy. This illustrates the versatility of these compounds in synthesizing structurally complex and functionalized pyrroles (Khlebnikov et al., 2018).
Applications in Crystal Engineering
- Supramolecular Structures : Two pyrrole-2-carboxylates were synthesized, forming hexagonal and grid supramolecular structures. This research opens up possibilities in crystal engineering using pyrrole-2-carbonyl dimer as a robust supramolecular synthon (Yin & Li, 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary statements include P261-P280-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
methyl 1-amino-4-bromopyrrole-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2.ClH/c1-11-6(10)5-2-4(7)3-9(5)8;/h2-3H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFHIVXQAZCNHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1N)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide](/img/structure/B3110466.png)


![2-[(2-Methoxyphenyl)methoxy]acetic acid](/img/structure/B3110479.png)









![5-tert-Butyl3-ethyl6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-3,5(4H)-dicarboxylate](/img/structure/B3110542.png)